molecular formula C6H16NO5P B13909888 (2S,6S)-2,6-dimethylmorpholine;phosphoric acid

(2S,6S)-2,6-dimethylmorpholine;phosphoric acid

Cat. No.: B13909888
M. Wt: 213.17 g/mol
InChI Key: YUULYJKSZPYHAJ-GEMLJDPKSA-N
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Description

(2S,6S)-2,6-Dimethylmorpholine;phosphoric acid is a stereochemically defined morpholine derivative paired with phosphoric acid (H₃PO₄). Morpholine derivatives are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The (2S,6S) configuration indicates two methyl groups on carbons 2 and 6 of the morpholine ring in a cis arrangement. Phosphoric acid, a triprotic acid, is commonly used in catalysis and as a stabilizing agent.

Properties

Molecular Formula

C6H16NO5P

Molecular Weight

213.17 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine;phosphoric acid

InChI

InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1

InChI Key

YUULYJKSZPYHAJ-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O

Canonical SMILES

CC1CNCC(O1)C.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Dehydration of Diisopropanolamine

  • The primary method involves high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid, as disclosed in patent US4504363A and CN110950818B.
  • Reaction conditions:
    • Concentrated sulfuric acid (90-120%, preferably 98-105%)
    • Molar ratio of amine to acid: 1:1.0 to 1:3.0
    • Temperature range: 150°C to 190°C (optimal around 170-184°C to avoid decomposition)
  • The reaction is conducted either batchwise or continuously, without additional solvents.
  • Simultaneous addition of sulfuric acid and diisopropanolamine into the heated reaction vessel is critical for high yield and selectivity.
  • Post-reaction workup includes neutralization with dilute sodium hydroxide (10-25%), separation of the organic phase, and drying with concentrated sodium hydroxide (about 50%) to remove water.
  • Yield and purity:
    • Yields exceeding 80% are achievable.
    • The product contains mainly cis-2,6-dimethylmorpholine (>69.1 mol%), with minor isomeric impurities.
  • The cis-isomer is preferred due to its superior biological activity and stability compared to the trans-isomer.
  • By-products and decomposition are minimized by controlling temperature and reaction time carefully.

Isomer Purification and Conversion

  • The crude product is a mixture of isomers including cis- and trans-2,6-dimethylmorpholine and other dimethylmorpholine isomers.
  • Fractional distillation can separate the isomers.
  • Trans-isomers can be isomerized to the cis-form using hydrogenation catalysts, improving the cis-isomer content.
  • Alternative purification involves salt formation with inorganic or organic acids followed by recrystallization, although some reported methods suffer from low yield or require toxic solvents.

Preparation of (2S,6S)-2,6-Dimethylmorpholine;Phosphoric Acid Salt

General Synthetic Approach

  • The phosphoric acid salt is prepared by reacting the free base or its hydrochloride salt with concentrated phosphoric acid in aqueous or mixed solvent systems.
  • The process is described in patent US10266523B2, which details the preparation of crystalline monophosphate forms of the compound.

Detailed Preparation Process

Step Description Conditions Notes
1 Dissolve the hydrochloride salt of (2S,6S)-2,6-dimethylmorpholine in one or more solvents (water, alcohols, ketones, acids, esters, nitriles) Solvent examples: methanol (preferred), acetone, acetonitrile, acetic acid Solvent choice affects crystallization and purity
2 Add sodium hydroxide solution to adjust pH and precipitate the free base solid Sodium hydroxide concentration variable; stirring at ambient temperature Solid is filtered and washed
3 React the obtained solid with concentrated phosphoric acid in water or water-containing solvents Temperature range: 50-80°C for Form B; 100-200°C for Form A Stirring overnight ensures complete reaction
4 Filter, wash, and dry the solid Drying temperature: 50-80°C for Form B; 100-200°C for Form A Crystalline forms obtained with distinct properties
  • Two crystalline forms of the monophosphate salt are reported: Form A and Form B .
  • Form A is dried at higher temperatures (100-200°C) and shows specific X-ray powder diffraction (XRPD) peaks and a differential scanning calorimetry (DSC) endothermic peak around 215°C.
  • Form B is prepared and dried at lower temperatures (50-80°C) and exhibits different crystallographic and thermal properties.

Solvent Systems and Their Effects

  • Solvents containing water are critical for the reaction and crystallization.
  • Alcohols (especially methanol), ketones (acetone), esters, nitriles (acetonitrile), aromatic hydrocarbons, halogenated hydrocarbons, cyclic ethers, and aliphatic hydrocarbons mixed with water are suitable.
  • The choice of solvent influences the crystallinity, particle size, and dispersion of the final salt.

Crystallographic and Thermal Characterization

Property Form A Form B
XRPD Peaks (2θ, degrees) 5.1, 9.8, 13.0, 13.9, 16.3, 17.5, 18.0, 20.5, 24.4 (±0.2) Distinct pattern differing from Form A, specific peaks not detailed here
DSC Endothermic Peak ~215°C (onset) Lower temperature range (not specified)
TGA Weight Loss ~0.7% up to 150°C Not specified
Drying Temperature 100-200°C 50-80°C
Particle Size & Dispersion Homogeneous and good Homogeneous and good
  • Both forms have been tested for stability in simulated gastric and intestinal fluids, showing good stability and dispersion.

Summary Table of Preparation Methods

Preparation Stage Method Key Conditions Advantages Disadvantages
Synthesis of (2S,6S)-2,6-dimethylmorpholine Dehydration of diisopropanolamine with sulfuric acid 170-184°C, 1:1-3 molar ratio, simultaneous addition High yield (>80%), industrially scalable High temperature risk of decomposition
Purification of isomers Fractional distillation and catalytic isomerization Hydrogenation catalysts Enriches cis-isomer Additional processing steps
Formation of phosphoric acid salt Reaction of free base or hydrochloride with concentrated phosphoric acid 50-200°C, aqueous/alcoholic solvents Two crystalline forms with good stability Requires precise temperature control
Crystallization Controlled solvent and temperature conditions Methanol preferred, drying at 50-200°C High purity crystalline forms Solvent toxicity considerations

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

It appears the query is for information on the applications of "(2S,6S)-2,6-dimethylmorpholine;phosphoric acid," along with comprehensive data tables, case studies, and research findings. However, the search results provide information on the individual components, related compounds, or synthetic pathways rather than the specific compound "(2S,6S)-2,6-dimethylmorpholine;phosphoric acid" itself.

Here's what can be gathered from the search results, keeping in mind that this is not a direct answer to the query but rather an aggregation of related information:

1. (2S,6S)-2,6-dimethylmorpholine:

  • Chemical Properties: Cis-2,6-dimethylmorpholine has a molecular formula of C6H13NO and a molecular weight of 115.18 g/mol . It is a colorless liquid with a density of 0.9300 g/mL . It has a boiling point between 140°C to 142°C and a flashpoint of 41°C . It is miscible in water and has a viscosity of 5.3 mPa.s at 20°C .
  • Synonyms: Alternate names include cis-2,6-dimethylmorpholine, (2r,6s)-2,6-dimethylmorpholine, (2s,6r)-2,6-dimethylmorpholine, and others .
  • Use: Enantiopure morpholine derivatives can be used in synthesis .

2. (2S,6S)-2,6-dimethylmorpholine;phosphoric acid:

  • General Information: This compound, with CAS No. 2865073-29-4, is available at 97% purity . It is listed as a bioactive small molecule with applications in protein biology, western blotting, and protein purification .

3. Morpholines and Related Compounds:

  • Various substituted morpholines and their synthesis are discussed in the context of chemical compounds and receptor modulation .
  • Fenpropimorph, a morpholine derivative, is metabolized in rats through oxidation and hydroxylation, eventually leading to degradation of the morpholine ring .

4. Potential Applications (Inferred from related compounds/contexts):

  • Cosmetics: Polymers, including some synthetic polymers, are used in cosmetics for various purposes such as film formation, rheology modification, and delivery of active ingredients .
  • GAK (Cyclin-G Associated Kinase) Inhibitors: Research into GAK inhibitors involves the synthesis of isothiazolo[5,4-b]pyridines and related compounds, exploring structure-activity relationships (SAR) to optimize binding affinity . While not directly related to the query compound, this highlights the potential for complex molecule synthesis and biological activity exploration.

Mechanism of Action

The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues of Morpholine Derivatives

(2R,6S)-2,6-Dimethylmorpholine
  • Structure : A diastereomer of the target compound, differing in stereochemistry at carbons 2 and 4.
  • Biological Activity : Used in 11β-HSD1 inhibitors, where substituents like pyrrolidine or piperidine on the morpholine nitrogen modulate potency. Alkylation of the nitrogen enhances activity (e.g., cycloheptanamine substitution increases inhibition by ~2-fold) .
  • Key Difference : Stereochemistry significantly impacts receptor binding and biological efficacy.
Tridemorph (4-Dodecyl-2,6-dimethylmorpholine)
  • Structure : Features a long dodecyl chain at position 4 of the morpholine ring.
  • Application : A fungicide with systemic action, highlighting how lipophilic side chains (e.g., dodecyl) enhance bioavailability and environmental persistence compared to the shorter methyl groups in the target compound .
Phosphapipecolic Acid (±)-5 and (±)-1,2-Oxazinan-3-ylphosphonic Acid
  • Structure : Six-membered rings with phosphonic acid (PO₃H₂) groups instead of phosphoric acid (PO₄H₃).
  • Synthesis : Prepared via cation-exchange chromatography and TMSBr deprotection, with yields affected by reaction conditions (e.g., TMSBr/allylTMS reduces yield to 15% in some cases) .
  • Key Difference : Phosphonic acids (PO₃H₂) exhibit lower acidity and different coordination chemistry compared to phosphoric acid derivatives .

Phosphoric Acid Derivatives

Industrial Phosphoric Acid (H₃PO₄)
  • Applications : Widely used in catalysis (e.g., synthesis of benzimidazoles at 50°C with 7 mol% loading) and phosphate salt production.
  • Safety: Classified as non-toxic in regulated cosmetic applications but corrosive at high concentrations .
Phosphinic and Phosphonic Acids
  • Structure : Phosphinic acids (R₂PO₂H) and phosphonic acids (RPO₃H₂) differ in oxidation state and substituent number.
  • Properties: Phosphinic acids (e.g., bis(2,4,5-trichlorophenyl)phosphinic acid) often have lower melting points than phosphonic acids.

Comparative Data Table

Compound Structure/Key Features Synthesis Yield/Notes Applications
(2S,6S)-2,6-Dimethylmorpholine;H₃PO₄ Cis-2,6-dimethylmorpholine + H₃PO₄ 93.8% yield (morpholine synthesis) Potential catalysis/pharmaceuticals
(2R,6S)-2,6-Dimethylmorpholine Diastereomeric morpholine N/A 11β-HSD1 inhibitors
Tridemorph 4-Dodecyl-2,6-dimethylmorpholine N/A Agricultural fungicide
Phosphapipecolic Acid (±)-5 Six-membered ring + PO₃H₂ 79% yield (racemic) Bioactive analogues of proline
Industrial H₃PO₄ H₃PO₄ Standardized production Catalysis, food additives

Biological Activity

(2S,6S)-2,6-Dimethylmorpholine; phosphoric acid is a compound that integrates a morpholine structure with a phosphoric acid moiety, known for its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including interaction studies, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₉NO₄P
  • Molecular Weight : Approximately 213.17 g/mol
  • Physical State : Clear liquid
  • Characteristics : Flammable and irritant upon exposure

The compound's structure combines the basic morpholine skeleton with a phosphoric acid group, enhancing its reactivity and utility in various chemical and biological contexts .

Biological Activity Overview

Research indicates that (2S,6S)-2,6-dimethylmorpholine; phosphoric acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various kinases and enzymes. For example, it has shown promise as a selective inhibitor of Cyclin-G associated kinase (GAK), which plays a role in cellular signaling pathways .
  • Pharmaceutical Applications : Its structural features suggest potential applications in drug design, particularly in developing inhibitors for specific biological targets.

Interaction Studies

Interaction studies have focused on the reactivity of (2S,6S)-2,6-dimethylmorpholine; phosphoric acid with biological molecules. Preliminary findings suggest that the compound may interact with proteins and nucleic acids, potentially influencing cellular processes such as phosphorylation and gene expression.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeKey Features
2,6-DimethylmorpholineMorpholineBasic structure without phosphoric group
MorpholineHeterocyclic amineSimple cyclic structure without substituents
Dimethylaminomethylphenylphosphonic acidPhosphonic acidContains a phenyl group; different reactivity
1-Methyl-4-(1-pyrrolidinyl)butan-1-oneMorpholino derivativeDifferent functional groups affecting reactivity

The combination of morpholine's basic structure with the reactive phosphoric group makes (2S,6S)-2,6-dimethylmorpholine; phosphoric acid unique in its potential applications .

Case Studies and Research Findings

  • Inhibition of GAK : A study demonstrated that derivatives of (2S,6S)-2,6-dimethylmorpholine exhibited varying affinities for GAK. The most potent compounds displayed low nanomolar binding affinities (Kd values) indicating strong potential for therapeutic applications .
  • Pharmacokinetics : Research into the pharmacokinetics of similar morpholine derivatives suggests that modifications to the morpholine structure can significantly impact absorption and metabolism in biological systems. This highlights the importance of structural modifications in enhancing bioactivity .
  • Environmental Impact Studies : Investigations into the environmental persistence of morpholine derivatives have shown that they can be metabolized by various organisms, suggesting both ecological implications and potential applications in bioremediation .

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